molecular formula C9H5BrFN B1523552 7-Bromo-6-fluoroisoquinoline CAS No. 923022-40-6

7-Bromo-6-fluoroisoquinoline

Cat. No. B1523552
M. Wt: 226.04 g/mol
InChI Key: ABZAYLFRWGIRDU-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoroisoquinoline is a chemical compound with the CAS Number: 923022-40-6 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-6-fluoroisoquinoline . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 7-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a bromine atom at the 7th position and a fluorine atom at the 6th position on the isoquinoline ring.


Physical And Chemical Properties Analysis

7-Bromo-6-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.05 .

Scientific Research Applications

Synthesis and Antibacterial Activity

One significant application involves the synthesis of novel quinolone derivatives with potent antibacterial activity. For instance, Hayashi et al. (2002) reported the palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline with 7-bromo-6-fluoroisoquinoline derivatives to produce compounds demonstrating excellent Gram-positive activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. The study highlighted one derivative, identified for its superior activity and low toxicity, suggesting its potential as a new antibacterial agent (Hayashi, Takahata, Kawamura, & Todo, 2002).

Antidepressant-like Effects

Pesarico et al. (2014) explored derivatives of isoquinoline, including those structurally similar to 7-bromo-6-fluoroisoquinoline, for their antidepressant-like effects in animal models. They found that specific isoquinoline derivatives could significantly reduce immobility time in forced swimming tests, indicating potential antidepressant properties mediated through serotonergic and dopaminergic systems (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014).

Fluorescent Derivatization for Amino Acid Analysis

Gatti et al. (2002) discussed the use of phanquinone, a compound that can be related to the chemical reactivity of 7-bromo-6-fluoroisoquinoline, for fluorescent pre-chromatographic derivatization in liquid chromatographic analyses of amino acid dosage forms. This approach is beneficial for the quality control of pharmaceuticals containing amino acids, showcasing the versatility of 7-bromo-6-fluoroisoquinoline-related compounds in analytical chemistry (Gatti, Gioia, & Pietra, 2002).

Synthesis of Antitumor Analogs

Golubev et al. (2010) developed a method for synthesizing fluoroquinoline analogs of the antitumor alkaloid luotonin A, demonstrating the compound's potential for retaining antitumor activity and inducing apoptosis in cultured tumor cells. This research highlights the applicability of 7-bromo-6-fluoroisoquinoline in the development of new antitumor agents (Golubev, Bogomolov, Shidlovskii, Dezhenkova, Peregudov, Shtil, & Chkanikov, 2010).

Safety And Hazards

The safety information for 7-Bromo-6-fluoroisoquinoline includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Fluorinated isoquinolines, including 7-Bromo-6-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . Future research may focus on developing novel fluorinated isoquinolines with enhanced bioactivities and useful physical properties .

properties

IUPAC Name

7-bromo-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZAYLFRWGIRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695087
Record name 7-Bromo-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoroisoquinoline

CAS RN

923022-40-6
Record name 7-Bromo-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-6-fluoroisoquinoline
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Synthesis routes and methods I

Procedure details

Starting from 4-Fluoro-3-bromobenzaldehyde, the title compound was synthesized by the protocol described for 6-Bromo-isoquinoline (3). Rt=0.91 min (Method B). Detected mass: 226.0/228.0 (M+H+).
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Synthesis routes and methods II

Procedure details

A reaction mixture of 3-bromo-4-fluorobenzaldehyde (1.70 g, 8.37 mmol) (Aldrich, Cat. #339547) and aminoacetaldehyde dimethyl acetal (0.917 mL, 8.37 mmol) (Aldrich, Cat. #121967) in toluene (17.0 mL) was stirred at r.t. overnight. The mixture was then added to sulfuric acid (10 mL) and phosphorus pentoxide (2.38 g, 8.37 mmol) at 160° C. The mixture was stirred at 160° C. for 1 h. After cooled to r.t., the mixture was poured onto crushed ice. The acidic mixture was adjusted to pH=8 by the careful addition of NaOH in water with stirring and external cooling. The basic mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-40%) to afford the desired product. Analytic LCMS (M+H)+: m/z=225.9/227.9.
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10 mL
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Synthesis routes and methods III

Procedure details

Starting from 3-bromo-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as used for the synthesis of 6-fluoro-isoquinoline (3). Rt=0.91 min (Method B). Detected mass: 226.0/228.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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